1-Piperideine
Overview
Description
1-Piperideine is an organic compound belonging to the class of heterocyclic amines. It is characterized by a six-membered ring containing five methylene bridges and one nitrogen atom. This compound is a colorless liquid with a distinctive odor and is known for its versatility in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
1-Piperideine, also known as 2,3,4,5-Tetrahydropyridine, is a piperidine alkaloid . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives, including this compound, have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that this compound may interact with its targets to modulate these physiological activities.
Biochemical Pathways
The biosynthesis of piperidine derivatives, including this compound, involves the conversion of L-lysine into pipecolic acid through two basic routes . One route involves the loss of the α-amino group of lysine and the incorporation of the ε-nitrogen into pipecolic acid . The other route involves the loss of ε-nitrogen and the incorporation of α-nitrogen into pipecolic acid . The important intermediates in these two pathways, Δthis compound-2-carboxylic acid (P2C) and Δthis compound-6-carboxylic acid (P6C), are isomers and exist in chemical equilibrium with their respective open-chain hydrated forms .
Pharmacokinetics
It is known that piperine, a piperidine alkaloid, has the ability to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
The result of this compound’s action is its various physiological activities. For example, it has been reported to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These activities suggest that this compound may have a protective effect against various pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective .
Biochemical Analysis
Biochemical Properties
1-Piperideine plays a significant role in biochemical reactions, particularly in the biosynthesis of pipecolic acid and other related compounds. It interacts with several enzymes and proteins, including lysine decarboxylase and copper amine oxidase. Lysine decarboxylase catalyzes the decarboxylation of lysine to produce cadaverine, which is then oxidized by copper amine oxidase to form 5-aminopentanal. This intermediate undergoes cyclization to form this compound . The interactions between this compound and these enzymes are crucial for the synthesis of various secondary metabolites.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells in the central nervous system, cardiovascular system, and gastrointestinal tract. For example, this compound can modulate the activity of neurotransmitter receptors and ion channels, thereby influencing neuronal signaling and synaptic plasticity . Additionally, it can impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a substrate for various enzymes, leading to the formation of different metabolites. It can also inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic pathways. For instance, this compound can inhibit the activity of certain amine oxidases, leading to an accumulation of amine substrates and altered metabolic flux . These interactions at the molecular level are essential for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory performance in animal models of neurodegenerative diseases . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of pipecolic acid and other related compounds. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, which catalyze the conversion of lysine to this compound and its subsequent transformation into pipecolic acid . These metabolic pathways are essential for the production of various secondary metabolites with important biological functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation. These interactions are important for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be targeted to the mitochondria, where it participates in metabolic reactions and influences cellular energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical functions and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperideine can be synthesized through several methods One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst This reaction typically occurs under high pressure and temperature conditions, resulting in the formation of this compound
Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of pyridine. This process is efficient and yields high-purity this compound, making it suitable for large-scale production. The use of molybdenum disulfide as a catalyst ensures the reaction proceeds smoothly and efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Piperideine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidinone, a valuable intermediate in organic synthesis.
Reduction: Reduction reactions can convert this compound into piperidine, another important chemical in the pharmaceutical industry.
Substitution: It can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products Formed:
Oxidation: Piperidinone
Reduction: Piperidine
Substitution: Various substituted piperideine derivatives
Scientific Research Applications
1-Piperideine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1-Piperideine can be compared to other similar compounds, such as:
Piperidine: Both compounds share a similar structure, but this compound has a double bond in its ring, making it more reactive.
Pyridine: While pyridine is an aromatic compound, this compound is a saturated heterocycle, leading to differences in their chemical reactivity and applications.
Piperazine: This compound contains two nitrogen atoms in its ring, compared to the single nitrogen in this compound, resulting in distinct chemical properties and uses.
Uniqueness: this compound’s unique structure and reactivity make it a versatile compound in organic synthesis and industrial applications. Its ability to undergo various chemical reactions and form derivatives with diverse biological activities sets it apart from other similar compounds.
Conclusion
This compound is a valuable compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it an essential building block for the synthesis of various organic compounds
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKUKQRKVCMOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198514 | |
Record name | 1-Piperideine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-18-0 | |
Record name | 2,3,4,5-Tetrahydropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperideine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperideine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-piperideine?
A1: The molecular formula of this compound is C5H9N, and its molecular weight is 83.13 g/mol.
Q2: What is the structure of this compound?
A2: this compound is a cyclic imine, specifically a six-membered ring containing one nitrogen atom and a double bond between the nitrogen and a carbon atom.
Q3: Is this compound stable?
A3: this compound is known for its instability and tendency to oligomerize, especially in solution. []
Q4: How is this compound typically prepared in the lab?
A4: Several methods exist for this compound synthesis. One common approach utilizes gas-phase reactions, including dehydrochlorination of N-chloropiperidine using the potassium salt of 3-methylbutan-2-one (KOR). [] Another method involves oxidative desamination and decarboxylation of L-lysine using N-bromosuccinimide (NBS). []
Q5: What is the biological significance of this compound?
A5: this compound is a key intermediate in several metabolic pathways, particularly those involving lysine catabolism. In some organisms, it serves as a precursor for the biosynthesis of important molecules like pipecolic acid and 5-aminopentanoic acid. [, , , ]
Q6: What is the role of this compound in lysine catabolism?
A6: this compound can be formed from cadaverine, a product of lysine decarboxylation, through the action of diamine oxidase. [, ] It can then be further metabolized into 5-aminopentanoic acid, a GABA homologue, and 2-piperidone. []
Q7: How is this compound involved in pipecolic acid biosynthesis?
A7: In some bacteria, this compound-6-carboxylate, formed from lysine, can be reduced to pipecolic acid by pyrroline-5-carboxylate reductase. [] This pathway highlights the interconnected nature of amino acid metabolism.
Q8: Does this compound play a role in the biosynthesis of any other compounds?
A8: Yes, this compound is incorporated into the piperidine ring of anabasine, a Nicotiana alkaloid. [] In certain fungi, it is a key intermediate in the lysine saccharopine pathway for pipecolic acid biosynthesis. []
Q9: Can this compound be detected in biological samples?
A9: While this compound itself is unstable, its presence can be indirectly inferred. For instance, in antiquitin deficiency, elevated levels of δ-1-piperideine-6-carboxylate (P6C), a Schiff base of this compound-6-carboxylate and α-aminoadipic semialdehyde, are observed in urine. []
Q10: Which enzymes interact with this compound or its derivatives?
A10: Several enzymes utilize this compound or its derivatives as substrates. These include:
- Diamine oxidase: Oxidizes cadaverine to this compound. [, , ]
- Δthis compound-2-carboxylate reductase: Reduces Δthis compound-2-carboxylate to L-pipecolate in the D-lysine catabolic pathway. []
- L-lysine epsilon-aminotransferase: Converts L-lysine to L-1-piperideine-6-carboxylate, which subsequently reacts with methylglyoxal to produce the odorant 2-acetyltetrahydropyridine. []
- Δthis compound-6-carboxylate dehydrogenase: A novel enzyme found in cephamycin C-producing actinomycetes that converts Δ-1-piperideine-6-carboxylate to α-aminoadipate. []
- Pyrroline-5-carboxylate reductase (ProC): Can reduce Δthis compound-6-carboxylate to L-pipecolic acid. []
- L-lysine ε-dehydrogenase: Abstracts a specific hydrogen from L-lysine, ultimately forming δthis compound-6-carboxylate. [, ]
- D-amino acid oxidase (DAO): Exhibits a higher affinity for the enamine form (Δ2-piperideine-2-carboxylate) of the D-lysine oxidation product compared to the imine form (Δthis compound-2-carboxylate). [, ]
Q11: How does D-amino acid oxidase (DAO) interact with this compound-2-carboxylate?
A11: Interestingly, DAO prefers to bind with the enamine tautomer (Δ2-piperideine-2-carboxylate) over the imine form (Δthis compound-2-carboxylate). This preference is likely due to steric hindrance of the C(3) hydrogens in the imine form within the DAO active site. [, ]
Q12: Are there any known inhibitors of enzymes involved in this compound metabolism?
A12: Yes, a range of cyclic diamines have been synthesized and shown to competitively inhibit diamine oxidase. [] These inhibitors could potentially modulate this compound levels.
Q13: What are the potential applications of this compound or its derivatives?
A13: Research on this compound and related molecules holds potential in various areas:
- Biocatalytic synthesis: Enzymes like L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase could be employed for the biocatalytic production of valuable L-pipecolic acid from L-lysine via this compound-6-carboxylate as an intermediate. []
- Drug discovery: Understanding the metabolic pathways involving this compound, particularly in relation to lysine catabolism and diseases like antiquitin deficiency, may reveal novel therapeutic targets. [, ]
- Flavor and fragrance industry: The identification of this compound as an intermediate in the production of 2-acetyltetrahydropyridine, a potent odorant, may have implications for the development of new flavor and fragrance compounds. []
Q14: What are the challenges associated with studying and utilizing this compound?
A14: The inherent instability and tendency of this compound to oligomerize pose significant challenges for its isolation, characterization, and use in various applications. [] Developing methods to stabilize this compound or generate it in situ is crucial for further research and practical utilization.
Q15: How can this compound and its derivatives be analyzed?
A15: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound and its metabolites. [, ] Additionally, specific and sensitive methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quantifying δ-1-piperideine-6-carboxylate (P6C) in biological samples, aiding in the diagnosis of antiquitin deficiency. []
Q16: What are the limitations of current analytical methods for this compound and its derivatives?
A16: The instability of this compound can complicate its direct detection and quantification. Additionally, the availability and sensitivity of analytical techniques for specific derivatives can influence research and diagnostic capabilities.
Q17: Can computational chemistry contribute to the understanding of this compound?
A17: Yes, computational tools like molecular modeling and quantum chemical calculations can provide insights into the structure, stability, reactivity, and interactions of this compound with enzymes. [, ] These techniques can guide experimental design and accelerate research efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.